N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H13NO2 It is a derivative of hydroxylamine and is characterized by the presence of an ethoxyphenyl group attached to an ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine can be synthesized through a Schiff-base reaction, which involves the condensation of an aryl ketone with hydroxylamine. One common method involves the use of aluminum chloride hexahydrate (AlCl3·6H2O) as a catalyst in water, making the reaction eco-friendly and efficient . The reaction typically proceeds under mild conditions, with water as the solvent, and yields the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry can be applied to scale up the synthesis. Using water as a solvent and AlCl3·6H2O as a catalyst ensures that the process is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-ethoxyphenyl)ethylidene]hydroxylamine
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11-12/h4-7,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVCSSWIYAODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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